3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Descripción

Structural Features and Nomenclature

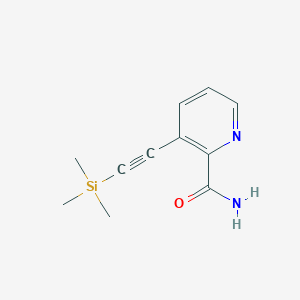

This compound possesses a complex molecular structure characterized by multiple functional groups that contribute to its chemical versatility. The compound exhibits the molecular formula C11H14N2OSi with an average molecular mass of 218.332 atomic mass units. The structure features a pyridine ring as the central heterocyclic core, with a carboxamide group attached at the 2-position and a trimethylsilyl ethynyl substituent positioned at the 3-position of the pyridine ring.

The nomenclature of this compound reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry. Alternative naming conventions include 3-[(Trimethylsilyl)ethynyl]-2-pyridinecarboxamide and 2-Pyridinecarboxamide, 3-[2-(trimethylsilyl)ethynyl]. The compound is also referenced in chemical databases under various synonyms such as 3-((trimethylsilyl)ethynyl)picolinamide and 3-Trimethylsilylethynyl-pyridine-2-carboxylic acid amide. The Chemical Abstracts Service registry number for this compound is 499193-54-3, which serves as a unique identifier in chemical databases.

The structural analysis reveals several key features that define the compound's chemical behavior. The pyridine nitrogen provides a basic site that can participate in coordination chemistry and hydrogen bonding interactions. The carboxamide functionality at the 2-position introduces both hydrogen bond donor and acceptor capabilities through the amide nitrogen and carbonyl oxygen respectively. The trimethylsilyl ethynyl group at the 3-position serves as a protected alkyne functionality, where the trimethylsilyl group acts as a protecting group that can be selectively removed under appropriate conditions.

The monoisotopic mass of the compound is recorded as 218.087540 atomic mass units, providing precise molecular weight information for analytical applications. The molecular structure can be represented through various chemical notation systems, including simplified molecular-input line-entry system representations that facilitate database searches and computational modeling studies.

Historical Context of Pyridine Carboxamide Derivatives

The development of pyridine carboxamide derivatives has a rich history spanning several decades of organic and medicinal chemistry research. Pyridine-2-carboxylic acid derivatives, commonly known as picolinic acid derivatives, have been recognized for their significant biological activities and synthetic utility. Historical investigations have demonstrated that pyridine-2-carboxylic acid plays crucial roles in various catalytic processes, particularly in manganese-based oxidation catalysis where these ligands decompose in situ to pyridine-2-carboxylic acid and its derivatives in the presence of manganese sources.

The evolution of picolinamide chemistry has been marked by significant discoveries in medicinal chemistry applications. Research has shown that picolinamide derivatives bearing various substituents have been designed and synthesized as kinase inhibitors, particularly for vascular endothelial growth factor receptor-2 inhibition. These studies revealed that picolinamide derivatives bearing thiourea and dithiocarbamate moieties showed potent inhibitory activity with specific compounds demonstrating nanomolar potency ranges.

The synthetic methodology for pyridine carboxamide derivatives has evolved considerably, with pyridine-2-carboxylic acid serving as an effectual catalyst for rapid multi-component synthesis reactions. Green synthesis approaches using pyridine-2-carboxylic acid as a bioproduct catalyst have been developed for the synthesis of complex heterocyclic systems, demonstrating yields ranging from 84 to 98 percent. These methodological advances have established pyridine carboxamide derivatives as versatile building blocks in contemporary organic synthesis.

Coordination chemistry studies have revealed that picolinamide ligands exhibit different binding modes that significantly affect their biological and catalytic activities. Research has demonstrated that these ligands can bind to metal centers through monoanionic nitrogen-nitrogen or nitrogen-oxygen donors, or as neutral nitrogen-oxygen donors. The different coordination modes have been shown to dramatically affect compound potencies, with nitrogen-nitrogen bound complexes undergoing rapid hydrolysis and showing cytotoxic activity, while nitrogen-oxygen bound complexes demonstrated lower activity and slower hydrolysis rates.

The structural diversity achievable through pyridine carboxamide modification has been extensively explored in pharmaceutical research. Studies have shown that tetrahydrothieno[3,2-c]pyridine-2-carboxamide analogs serve as potent receptor antagonists, with specific derivatives containing fluorophenyl amide groups showing enhanced activity compared to established pharmaceutical compounds. These findings have established the pyridine carboxamide scaffold as a privileged structure in drug discovery efforts.

Significance of Trimethylsilyl Ethynyl Substituents

The incorporation of trimethylsilyl ethynyl substituents in organic molecules represents a fundamental strategy in synthetic organic chemistry for alkyne protection and functionalization. Trimethylsilyl groups are extensively utilized to protect terminal carbon-hydrogen bonds of acetylenes, with protiodesilylation serving as an important transformation for regenerating parent acetylene compounds. This protection strategy enables selective manipulation of complex molecules containing multiple reactive sites.

The chemical reactivity of trimethylsilyl acetylene derivatives demonstrates remarkable versatility in synthetic applications. Protiodesilylation reactions can be accomplished under mild conditions using reagents such as potassium carbonate in methanol or tetrabutylammonium fluoride in tetrahydrofuran. For more sterically hindered silanes, specialized conditions may be required to achieve selective deprotection. The selective protiodesilylation of trimethylsilyl acetylene groups in the presence of triisopropylsilyl acetylene groups illustrates the potential for selective protection and deprotection strategies.

Cross-coupling reactions involving trimethylsilyl ethynyl compounds have been extensively developed, particularly in palladium-catalyzed processes. Denmark and Tymonko demonstrated cross-coupling reactions of alkynyldimethylsilanols with aryl iodides under potassium trimethylsilanolate promotion, avoiding the typical requirement for fluoride ion promotion. These protocols showed enhanced reaction rates for silanol derivatives compared to parent alkyne compounds, suggesting active participation of the silanol group in the cross-coupling mechanism.

The utilization of trimethylsilyl ethynyl groups in complex synthetic sequences has been demonstrated in natural product synthesis. Metalation of bis(trimethylsilyl)buta-1,3-diyne systems followed by reaction with electrophiles and subsequent protiodesilylation has enabled the synthesis of key intermediates for natural product targets. These transformations highlight the strategic value of trimethylsilyl protection in multi-step synthetic sequences.

Cyclotrimerization reactions of trimethylsilyl acetylene derivatives have shown remarkable regioselectivity, with ethyl 3-(trimethylsilyl)propynoate giving single regioisomers in excellent yields. Palladium-catalyzed reactions involving trimethylsilyl acetylene and β-iodo-β-silylstyrenes have achieved complete regioselection in the formation of highly substituted aromatic systems. These reactions demonstrate the profound influence of trimethylsilyl groups on reaction selectivity and product formation.

The electronic properties of trimethylsilyl ethynyl substituents contribute significantly to their synthetic utility. Studies of hydrohalogenation reactions involving ethynylpyridines have shown that the spatial proximity of functional groups facilitates nucleophilic addition reactions, with trimethylsilyl-substituted compounds showing distinct reactivity patterns. The synthesis of 2-[2-chloro-2-(trimethylsilyl)ethenyl]pyridine derivatives has been achieved through controlled hydrohalogenation processes, demonstrating the influence of trimethylsilyl groups on reaction outcomes.

The strategic importance of trimethylsilyl ethynyl functionality extends to materials science applications, where these groups serve as versatile reagents in organic synthesis and as silane coupling agents. Triisopropyl[(trimethylsilyl)ethynyl]silane derivatives enhance adhesion properties in coatings and sealants, contributing to advancements in materials with enhanced durability and environmental resistance. In pharmaceutical development, these compounds aid in the synthesis of pharmaceutical intermediates, streamlining the production of active ingredients for medications.

Propiedades

IUPAC Name |

3-(2-trimethylsilylethynyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OSi/c1-15(2,3)8-6-9-5-4-7-13-10(9)11(12)14/h4-5,7H,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGACQPYTBNGLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(N=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592075 | |

| Record name | 3-[(Trimethylsilyl)ethynyl]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499193-54-3 | |

| Record name | 3-[(Trimethylsilyl)ethynyl]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Strategies for Preparation

General Approach

The preparation typically involves two main steps:

- Introduction of the trimethylsilylethynyl group at the 3-position of the pyridine ring.

- Conversion of the carboxylic acid or derivative at the 2-position into the corresponding amide .

Formation of the Trimethylsilylethynyl Pyridine Intermediate

The key intermediate, 3-(trimethylsilylethynyl)pyridine derivatives, can be synthesized via palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling . This involves coupling a halogenated pyridine (e.g., 3-bromopyridine or 3-iodopyridine) with trimethylsilylacetylene under the following conditions:

- Catalyst: Palladium complex (e.g., Pd(PPh3)2Cl2)

- Co-catalyst: Copper(I) iodide

- Base: Triethylamine or diisopropylethylamine

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: Room temperature to 80°C

- Reaction Time: Several hours until completion

This method yields 3-(trimethylsilylethynyl)pyridine with high efficiency and purity, suitable for further functionalization.

Conversion of Carboxylic Acid to Amide

The carboxamide group at the 2-position can be introduced by amidation of the corresponding carboxylic acid or acid derivative. Several methods are applicable:

Amidation Using Hexamethyldisilazane (HMDS)

A patented method describes the reaction of carboxylic acid anhydrides with hexamethyldisilazane (HMDS) at 40–130°C, preferably 50–90°C, to yield mono-trimethylsilyl carboxylic acid amides . The key steps are:

- React carboxylic acid anhydride with HMDS to form trimethylsilyl esters and mono-trimethylsilyl amides.

- Optionally, further silylation with trimethylchlorosilane in the presence of a tertiary amine at 40–80°C can be performed to obtain bis-silylated derivatives.

- The reaction mixture is purified by removing the tertiary amine hydrochloride salt and distillation.

This method provides high yields of silyl-protected amides with minimal byproducts.

Direct Amidation Using Borate Esters

A more recent approach employs borate esters such as tris(2,2,2-trifluoroethoxy)borate to catalyze amidation of carboxylic acids with amines under mild conditions, open to air, and without coupling reagents. This method is operationally simple and can be adapted for the amidation of pyridine-2-carboxylic acid derivatives.

Detailed Preparation Procedure Example

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Sonogashira Coupling | 3-bromopyridine, trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, triethylamine, THF, 60°C, 6 h | Formation of 3-(trimethylsilylethynyl)pyridine intermediate |

| 2. Carboxylation | Lithiation at 2-position (if needed), followed by CO2 quench | Introduction of carboxylic acid group at 2-position |

| 3. Amidation with HMDS | Carboxylic acid anhydride, hexamethyldisilazane, 70°C, 4 h | Formation of mono-trimethylsilyl carboxylic acid amide |

| 4. Optional Silylation | Trimethylchlorosilane, tertiary amine, 50°C, 2 h | Formation of bis-silylated amide derivatives |

| 5. Purification | Filtration, vacuum distillation | Isolation of pure 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide |

Analytical and Purification Techniques

- Filtration: To remove solid tertiary amine hydrochloride salts formed during silylation.

- Vacuum Distillation: Fractional distillation under reduced pressure to separate esters, amides, and silylated products.

- Chromatography: Silica gel column chromatography or recrystallization may be employed to achieve high purity.

- Spectroscopic Analysis: NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary of Key Reaction Conditions and Yields

| Reaction Step | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| Sonogashira Coupling | 25–80 | 4–8 | 80–95 | Pd/Cu catalyzed |

| Amidation with HMDS | 50–90 | 3–6 | 85–92 | High selectivity, minimal byproducts |

| Silylation with Me3SiCl | 40–80 | 1–3 | >90 | Requires tertiary amine base |

| Purification | N/A | N/A | N/A | Vacuum distillation and filtration |

Research Findings and Practical Considerations

- The use of hexamethyldisilazane enables simultaneous formation of trimethylsilyl esters and amides with excellent yields and purity, providing a streamlined route to silyl-protected amides.

- The Sonogashira coupling is the preferred method for introducing the trimethylsilylethynyl group due to its mild conditions and functional group tolerance.

- The amidation step can be optimized by selecting appropriate catalysts or reagents such as borate esters for milder, greener synthesis.

- Careful control of temperature and stoichiometry is critical to prevent side reactions and ensure high purity.

- The trimethylsilyl group serves as a protective group for the alkyne, allowing for further functionalization post-amidation.

Análisis De Reacciones Químicas

3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Its trimethylsilyl group enhances the reactivity of the ethynyl moiety, facilitating various chemical transformations.

Key Reactions:

- Oxidation : The compound can be oxidized to form pyridine-3-carboxylic acid derivatives, which are valuable intermediates in organic synthesis.

- Reduction : Reduction reactions yield pyridine-3-amine derivatives, expanding the library of nitrogen-containing compounds available for further functionalization.

- Substitution : The compound can undergo substitution reactions to produce a variety of substituted pyridine derivatives, enhancing its utility in synthesizing diverse chemical entities.

Biological Applications

Research indicates that 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide may have significant biological activity. Its structural features suggest potential interactions with biological targets, making it a candidate for drug discovery.

Case Study: Antiparasitic Activity

A study investigated the antiparasitic properties of pyridine derivatives related to this compound against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The research demonstrated that certain derivatives exhibited growth inhibition of the parasite, indicating their potential as therapeutic agents for neglected tropical diseases .

Medicinal Chemistry

The compound is being explored as a pharmacophore in drug development due to its ability to modulate biological activity. Its derivatives have shown promise in various therapeutic areas, including anticancer and anti-inflammatory applications.

Pharmacological Insights

Recent investigations into pyridine carboxamides have revealed promising pharmacological effects. For instance:

- Antineoplastic Activity : Some derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting potential use in cancer therapy .

- Mechanistic Studies : Quantum chemical calculations and spectroscopic analyses have been employed to elucidate the mechanisms underlying the biological activity of these compounds, providing insights into their mode of action .

Material Science

In addition to its biological applications, this compound is utilized in material science for the synthesis of materials with specific electronic or optical properties. Its incorporation into polymer matrices has been studied for enhancing conductivity and light absorption characteristics.

Data Summary Table

Mecanismo De Acción

The mechanism of action of 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Comparison

The compound’s unique structural features are compared to related pyridine derivatives (Table 1):

Physicochemical Properties

- Lipophilicity: The trimethylsilyl-ethynyl group in the target compound increases hydrophobicity compared to methyl () or amino () substituents.

- Reactivity : The ethynyl group enables click chemistry applications, unlike chloro or carboxylic acid derivatives ().

- Thermal Stability : Silyl groups generally improve thermal stability, advantageous in high-temperature syntheses .

Actividad Biológica

3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a trimethylsilanylethynyl group and a carboxylic acid amide functionality. The synthesis typically involves the reaction of 3-pyridinecarboxylic acid with appropriate amines under controlled conditions, often utilizing coupling reagents to facilitate the formation of the amide bond.

Synthetic Methodologies

- Direct Amidation : Common methods include the use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to promote the reaction between the carboxylic acid and amine.

- Silylation Techniques : The introduction of the trimethylsilyl group can be achieved through silylation reactions using trimethylsilyl chloride in the presence of a base.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

Anticancer Properties

Studies have indicated that derivatives of pyridine carboxylic acids possess significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells .

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Related Pyridine Derivative | 23.80 ± 4.38 | NF-kB Pathway Inhibition |

The proposed mechanism for its biological activity includes:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression.

- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways critical for cell survival and proliferation.

Case Studies

- In Vitro Studies : Preliminary studies demonstrated that similar compounds exhibited selective toxicity towards cancerous cells compared to normal cells, suggesting a favorable therapeutic index.

- Animal Models : In vivo studies are necessary to evaluate the pharmacokinetics and bioavailability of this compound, as well as its efficacy in reducing tumor size in xenograft models.

Toxicity and Safety Profile

While initial studies indicate promising biological activity, understanding the toxicity profile is crucial. Compounds with similar structures have shown low toxicity at therapeutic doses, but comprehensive toxicological assessments are required for this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-trimethylsilanylethynyl-pyridine-2-carboxylic acid amide, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via two primary pathways:

Carboxylic Acid to Amide Conversion : Reacting the parent carboxylic acid with amines using phosphorus trichloride (PCl₃) as an activating agent, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). Triethylamine (TEA) is used to scavenge HCl, avoiding isolation of hygroscopic intermediates like acyl chlorides .

Pd-Catalyzed Carbonylation : Employing palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) for double-carbonylative amination of iodopyridine derivatives under CO pressure (40 bar) in DMF/Et₃N at 50°C. This method introduces both the ethynyl and amide groups in one step .

- Key Intermediates : 3-Iodopyridine derivatives (pre-functionalized with trimethylsilyl ethynyl groups) and acyl chlorides (if using PCl₃) are critical intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are essential for confirming the ethynyl (δ ~90–100 ppm for sp-hybridized carbons) and amide (δ ~165–170 ppm for carbonyl) groups. Trimethylsilyl protons appear as a singlet at δ ~0.3 ppm .

- FT-IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups.

- HPLC-MS : High-resolution mass spectrometry validates molecular weight, while HPLC (using C18 columns with TFA/ACN gradients) assesses purity (>98%) .

Q. How does the trimethylsilyl ethynyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trimethylsilyl (TMS) group acts as a protective moiety for the ethynyl group, enabling selective deprotection under mild conditions (e.g., KF/MeOH). This allows participation in Sonogashira or Heck couplings without side reactions. Post-deprotection, the terminal alkyne can form C–C bonds with aryl/vinyl halides .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of this compound in flow-chemistry systems?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, residence time, catalyst loading). For example, higher Pd(OAc)₂ concentrations (0.5–1 mol%) and longer residence times (30–60 min) improve conversion in Pd-catalyzed routes .

- Flow Reactor Setup : Continuous-flow systems with immobilized DMAP or TEA reduce side-product formation by enhancing mixing and heat transfer. In-line FT-IR monitors reaction progress .

- Key Challenge : Managing CO gas handling in flow systems requires specialized pressure-resistant reactors .

Q. How can contradictory NMR and X-ray crystallography data for the amide conformation be resolved?

- Methodological Answer :

- Dynamic NMR Analysis : Variable-temperature NMR identifies rotational barriers around the amide bond. For example, coalescence temperatures >100°C suggest restricted rotation, favoring a planar conformation .

- X-ray Crystallography : Resolve ambiguity by growing single crystals (via slow evaporation in EtOH/water). If the amide adopts a non-planar geometry, hydrogen-bonding interactions with pyridine nitrogen may explain deviations .

- Case Study : In related pyridinecarboxamides, steric hindrance from the TMS-ethynyl group can distort amide planarity, requiring combined DFT calculations (B3LYP/6-31G*) and spectroscopic validation .

Q. What mechanistic insights explain side reactions during the PCl₃-mediated amidation of pyridinecarboxylic acids?

- Methodological Answer :

- Competitive Pathways : Hydrolysis of acyl chlorides (if TEA is insufficient) generates carboxylic acid byproducts. Use Karl Fischer titration to monitor moisture levels (<50 ppm) .

- Catalyst Role : DMAP accelerates acylation but may coordinate with Pd in residual metal-containing systems, leading to undesired cross-coupling. Pre-purify starting materials via silica-gel chromatography to remove metal traces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.